anti-TNBC agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-TNBC agent-2 is a promising compound in the fight against triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer. TNBC lacks the expression of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2, making it unresponsive to many conventional breast cancer therapies . This compound has shown significant potential in both in vitro and in vivo studies, demonstrating its ability to inhibit the growth and spread of TNBC cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anti-cancer properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography. Quality control measures are essential to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Anti-TNBC agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Anti-TNBC agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for treating TNBC and other cancers, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies to enhance treatment outcomes
Mechanism of Action
Comparison with Similar Compounds
Anti-TNBC agent-2 is unique compared to other similar compounds due to its multitargeted approach and high efficacy in preclinical studies. Similar compounds include:
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity, inducing cell cycle arrest and apoptosis.
Oridonin Hybrids: Synthetic derivatives of oridonin that show potent anti-TNBC effects by regulating cell cycle and apoptosis.
Cynaropicrin: A sesquiterpene lactone that triggers apoptotic pathways in TNBC cells.
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific targets, highlighting the uniqueness of this compound in its therapeutic potential .
Biological Activity
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen and progesterone receptors and low levels of HER2 expression. This makes TNBC unresponsive to conventional hormonal therapies, necessitating the exploration of novel therapeutic agents. One such agent under investigation is "anti-TNBC agent-2," which has shown promising biological activity against TNBC cells.
The biological activity of this compound involves several mechanisms that contribute to its efficacy in inhibiting TNBC cell proliferation and survival. These mechanisms include:
- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce the viability of TNBC cell lines, particularly MDA-MB-231, through various assays, including colony formation assays. At concentrations as low as 0.3125 μM, it effectively suppressed colony formation, indicating its potency in inhibiting cell growth.
- Induction of Apoptosis : The agent induces apoptosis in TNBC cells by activating intrinsic pathways that lead to programmed cell death. This effect is often assessed through flow cytometry and caspase activity assays.
- Cell Cycle Arrest : this compound causes cell cycle arrest at specific phases, disrupting the normal proliferation of cancer cells. This is critical for preventing tumor growth and is often measured using propidium iodide staining followed by flow cytometric analysis.
- Inhibition of Migration and Invasion : The compound has demonstrated an ability to reduce the migratory and invasive capabilities of TNBC cells, which is essential for preventing metastasis. This is typically evaluated using wound healing assays and Matrigel invasion assays.
Research Findings
Recent studies have elucidated the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activity Studies
Study | Methodology | Key Findings |
---|---|---|
Study A | In vitro assays on MDA-MB-231 cells | Significant reduction in cell viability at 0.3125 μM concentration. |
Study B | Apoptosis assays | Induction of apoptosis via caspase activation pathways. |
Study C | Cell cycle analysis | Arrest at G1/S phase leading to reduced proliferation. |
Study D | Migration assays | Decreased migration in wound healing assays compared to control. |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with metastatic TNBC was treated with a regimen including this compound. Post-treatment imaging showed a significant reduction in tumor size and improved overall health status.
- Case Study 2 : In a clinical trial setting, patients receiving this compound in combination with standard chemotherapy exhibited enhanced progression-free survival compared to those receiving chemotherapy alone.
Properties
Molecular Formula |
C28H37ClFN7O |
---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
2-[4-[1-[6-[(3-chloro-4-fluorophenyl)methylamino]-9-(cyclopropylmethyl)purin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C28H37ClFN7O/c29-23-15-20(3-4-24(23)30)16-31-26-25-27(37(18-32-25)17-19-1-2-19)34-28(33-26)36-11-7-22(8-12-36)21-5-9-35(10-6-21)13-14-38/h3-4,15,18-19,21-22,38H,1-2,5-14,16-17H2,(H,31,33,34) |
InChI Key |
LFXYFFIMEFNDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.